molecular formula C12H11NO2S B1325519 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine CAS No. 898785-87-0

2-Methoxy-3-(3-methyl-2-thenoyl)pyridine

Cat. No.: B1325519
CAS No.: 898785-87-0
M. Wt: 233.29 g/mol
InChI Key: HXUHMWJDLFEGPW-UHFFFAOYSA-N
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Description

2-Methoxy-3-(3-methyl-2-thenoyl)pyridine is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • Electrophilic Substitution Reactions : Katritzky, Tarhan, and Tarhan (1970) investigated the kinetics and mechanisms of electrophilic substitution in heteroaromatic compounds, revealing insights into the reactivity of methoxy-pyridine derivatives under nitration conditions Katritzky, Tarhan, & Tarhan, 1970.
  • Reactions with Caesium Fluoroxysulphate : Stavber and Zupan (1990) explored the reactions of pyridine with CsSO4F, leading to regioselective synthesis of methoxy-chloropyridine derivatives, highlighting the influence of solvents on product distribution Stavber & Zupan, 1990.
  • Synthesis of Antifungal and Antibacterial Compounds : Bhuva et al. (2015) synthesized and tested the biological activity of methoxy-pyridine derivatives, showing moderate activity against various bacteria and fungi, thus indicating their potential in medicinal chemistry Bhuva, Bhadani, Purohit, & Purohit, 2015.

Potential Applications

  • Insecticidal and Anti-Juvenile-Hormone Activity : Cantín et al. (1999) identified compounds related to 2-methoxy-pyridine derivatives with significant in vivo anti-juvenile-hormone and insecticidal activities, suggesting applications in agriculture and pest control Cantín, Moya, Castillo, Primo, Miranda, & Primo-Yúfera, 1999.
  • Catalysis and Organic Synthesis : Nyamato, Ojwach, and Akerman (2015) explored the use of (imino)pyridine palladium(II) complexes in ethylene dimerization, indicating the utility of methoxy-pyridine derivatives in catalytic processes Nyamato, Ojwach, & Akerman, 2015.
  • Corrosion Inhibition : Ansari, Quraishi, and Singh (2015) studied the corrosion inhibition effect of pyridine derivatives on mild steel in acidic conditions, demonstrating the protective capabilities of methoxy-pyridine derivatives in industrial applications Ansari, Quraishi, & Singh, 2015.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions result in the formation of metabolites that are subsequently excreted from the body. The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can influence the levels of key metabolites involved in inflammation and oxidative stress.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and lungs. Its localization and accumulation within these tissues are influenced by factors such as tissue-specific expression of transporters and binding proteins, as well as the compound’s physicochemical properties.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function. The compound’s subcellular localization also influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-5-7-16-11(8)10(14)9-4-3-6-13-12(9)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUHMWJDLFEGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642158
Record name (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-87-0
Record name (2-Methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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